2-Cyclohexylethyl thiazole-4-carboxylate
Description
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-cyclohexylethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c14-12(11-8-16-9-13-11)15-7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |
InChI Key |
LUYIIKMQWIKKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC(=O)C2=CSC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Cyclohexylethyl Thiazole 4 Carboxylate
Strategies for the Construction of the Thiazole-4-Carboxylate Core
The formation of the thiazole-4-carboxylate ring system is a critical step in the synthesis of the target compound. Several reliable methods have been established for this purpose, with the Hantzsch thiazole (B1198619) synthesis and cyclization approaches from thiono esters being among the most prominent.
Condensation Reactions Utilizing α-Halo Carbonyl Compounds
The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives. chemhelpasap.comscribd.com This method involves the condensation reaction between an α-halo carbonyl compound and a thioamide. chemhelpasap.com For the synthesis of a thiazole-4-carboxylate, an α-halo derivative of a β-keto ester, such as ethyl bromopyruvate, is a common starting material. The reaction proceeds through the initial formation of a thiouronium salt, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. scribd.com
The general scheme for the Hantzsch synthesis of a thiazole-4-carboxylate is as follows:
Reaction Scheme for Hantzsch Thiazole Synthesis

This method is highly versatile, allowing for the introduction of various substituents at the 2- and 5-positions of the thiazole ring by selecting the appropriate thioamide and α-halo carbonyl compound, respectively. For the synthesis of a 2-unsubstituted thiazole-4-carboxylate, which can be later functionalized, thioformamide (B92385) can be utilized.
A variety of reaction conditions have been developed to optimize the Hantzsch synthesis, including the use of microwave irradiation, solid-supported catalysts, and environmentally benign solvents to improve yields and reduce reaction times. mdpi.com
Cyclization Approaches from Thiono Esters and Isocyanoacetates
An alternative and efficient route to thiazole-4-carboxylates involves the base-induced cyclization of active methylene (B1212753) isocyanides, such as ethyl isocyanoacetate, with thiono esters or related compounds. organic-chemistry.orgresearchgate.net This method offers a rapid and often high-yielding pathway to 4,5-disubstituted thiazoles. organic-chemistry.org The reaction of ethyl isocyanoacetate with α-oxodithioesters, for instance, leads to the formation of 4-ethoxycarbonyl-5-acylthiazoles. organic-chemistry.org
The general mechanism involves the nucleophilic attack of the deprotonated isocyanoacetate on the thiono ester, followed by an intramolecular cyclization and elimination to form the thiazole ring. This approach is particularly useful for creating highly functionalized thiazole derivatives.
Methods for Derivatization at the 2-Position of the Thiazole Ring
The 2-position of the thiazole ring is particularly susceptible to deprotonation by strong bases, such as organolithium reagents, to form a nucleophilic 2-lithiothiazole species. This intermediate can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups. This reactivity is crucial for the subsequent introduction of the cyclohexylethyl moiety.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the direct arylation of 2-unsubstituted thiazoles with aryl halides, have emerged as powerful tools for C-H functionalization at the 2-position. organic-chemistry.org While not directly applicable to the introduction of an alkyl group, these methods highlight the synthetic accessibility of this position.
Introduction and Functionalization of the 2-Cyclohexylethyl Moiety
Once the thiazole-4-carboxylate core is synthesized, the next critical step is the introduction of the 2-cyclohexylethyl group. This can be achieved through several synthetic strategies, including direct alkylation or acylation, or by forming an amide or ester linkage with a pre-functionalized cyclohexylethyl derivative.
Direct Acylation or Alkylation Strategies
Directly attaching the cyclohexylethyl group to the 2-position of the thiazole ring can be approached in a few ways. One method involves the deprotonation of a 2-unsubstituted thiazole-4-carboxylate with a strong base like n-butyllithium to generate a 2-lithiothiazole intermediate. This nucleophilic species can then be reacted with a suitable electrophile, such as 2-cyclohexylethyl bromide or iodide, in an alkylation reaction.
Alternatively, a 2-halothiazole-4-carboxylate can serve as a precursor. This can undergo metal-halogen exchange to form the 2-lithiothiazole, or it can be subjected to cross-coupling reactions with an appropriate organometallic reagent, such as a cyclohexylethyl Grignard or organozinc reagent, in the presence of a palladium or nickel catalyst.
Another approach is through acylation. A 2-unsubstituted thiazole can be acylated with cyclohexylacetyl chloride under Friedel-Crafts-type conditions, although these reactions can sometimes be challenging with electron-deficient thiazoles. The resulting 2-cyclohexylacetylthiazole can then be reduced to the desired 2-cyclohexylethyl derivative using standard reduction methods, such as the Wolff-Kishner or Clemmensen reduction.
Amide or Ester Bond Formation with Cyclohexylethylamine Derivatives
An alternative strategy involves synthesizing a thiazole-2-carboxylic acid or a thiazole with a suitable linker at the 2-position, which can then be coupled with a cyclohexylethylamine or cyclohexylethanol derivative.
For amide bond formation, a thiazole-2-carboxylic acid can be activated with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), and then reacted with 2-cyclohexylethylamine. arkat-usa.org
For ester bond formation, a thiazole-2-carboxylic acid can be esterified with 2-cyclohexylethanol (B1346017) under acidic conditions (Fischer esterification) or by using coupling agents like DCC with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov These methods provide a modular approach, allowing for the synthesis of a variety of derivatives by simply changing the amine or alcohol component.
Below is a table summarizing the key synthetic strategies:
| Synthetic Step | Methodology | Key Reagents | Notes |
| Thiazole Core Synthesis | Hantzsch Synthesis | α-Halo Carbonyl, Thioamide | Highly versatile and widely used. |
| Cyclization | Thiono Ester, Isocyanoacetate | Efficient for highly functionalized thiazoles. | |
| Introduction of Cyclohexylethyl Moiety | Direct Alkylation | 2-Lithiothiazole, Cyclohexylethyl Halide | Requires strong base and anhydrous conditions. |
| Acylation-Reduction | Cyclohexylacetyl Chloride, Reducing Agent | Two-step process. | |
| Amide Coupling | Thiazole-2-carboxylic acid, Cyclohexylethylamine, Coupling Agents | Modular and reliable. | |
| Esterification | Thiazole-2-carboxylic acid, Cyclohexylethanol, Acid or Coupling Agents | Modular and reliable. |
Synthesis of Analogues and Hybrid Structures Incorporating the Thiazole-4-Carboxylate Unit
The thiazole-4-carboxylate scaffold serves as a versatile template for the development of novel molecular architectures with tailored properties. Strategic structural modifications, including the introduction of diverse functional groups and the fusion with other heterocyclic systems, have been extensively explored to modulate the physicochemical and biological characteristics of the parent compound. This section details the synthetic methodologies employed for the creation of analogues and hybrid structures derived from the 2-cyclohexylethyl thiazole-4-carboxylate core.
Design and Synthesis of Sulfonamide-Containing Thiazole-4-Carboxylates
The incorporation of a sulfonamide moiety into the thiazole-4-carboxylate framework is a prominent strategy in medicinal chemistry, often aimed at enhancing biological activity. The synthesis of these derivatives typically involves the reaction of an amino-substituted thiazole precursor with a sulfonyl chloride. For instance, a general approach involves the synthesis of 4-((2-aminothiazol-4-yl)amino)benzenesulfonamide, which can be achieved by reacting 2-Chloro-N-(4-sulfamoylphenyl)acetamide with thiourea. nih.gov This key intermediate can then be further functionalized.
The synthetic pathway to novel thiazole-sulfonamide hybrids can commence from 4-(arylsulfonamido)-acetophenone thiosemicarbazones. tandfonline.com Cyclization of these thiosemicarbazone derivatives with reagents like ethyl chloroacetate (B1199739) can yield the corresponding thiazolidin-4-ones. tandfonline.com A variety of sulfonamide derivatives can be prepared, and their structural integrity is typically confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR. nih.gov
The rationale for combining these two pharmacophores often lies in the diverse biological activities associated with sulfonamides, including their well-established role as carbonic anhydrase inhibitors. iaea.org The synthesis of these hybrid molecules allows for the exploration of structure-activity relationships, where the nature and position of substituents on both the thiazole ring and the sulfonamide group can be systematically varied.
Exploration of Substitutions at Thiazole Ring Positions (e.g., 5-Position Modifications)
Modifications at various positions of the thiazole ring are crucial for fine-tuning the properties of the resulting compounds. The 5-position of the thiazole ring is a common site for electrophilic substitution reactions, including halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For example, a methyl substitution at the 5-position of the thiazole ring has been shown to significantly impact the biological activity of certain thiazole derivatives. acs.org
Structure-activity relationship studies have indicated that substitutions at the 5-position can be beneficial for enhancing the potency of certain biological activities. For instance, the introduction of a bromo substituent at the 5th position, in combination with other modifications, has been found to be advantageous. mdpi.com The synthesis of 5-arylthiazoles can be achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. mdpi.com This highlights the chemical accessibility of the 5-position for introducing a variety of substituents.
The following table summarizes the impact of substitutions at the 5-position on the activity of certain thiazole derivatives, as reported in selected studies.
| Compound | Substitution at 5-Position | Observed Effect on Activity | Reference |
| 14h | Methyl | Near complete loss of activity | acs.org |
| 53j | Bromo | Beneficial for enhancing potency | mdpi.com |
Hybridization with Other Heterocyclic Systems Bearing the Cyclohexylethyl Moiety
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. ekb.eg This approach aims to develop novel compounds with potentially enhanced efficacy, reduced side effects, or a dual mode of action. The hybridization of the thiazole moiety with other heterocyclic systems has been an active area of research. acs.org
For instance, the hybridization of thiazole and pyrazoline heterocycles has led to the development of novel scaffolds with a range of biological activities. ekb.eg The synthesis of such hybrids can be achieved through multi-step reaction sequences, often involving the initial formation of one heterocyclic ring followed by the construction of the second. acs.org Similarly, tetrazole-based hybrids linked with a thiazole ring have been synthesized and investigated. researchgate.net
While specific examples detailing the hybridization of other heterocyclic systems with a "2-cyclohexylethyl thiazole-4-carboxylate" were not prevalent in the reviewed literature, the general principles of molecular hybridization are readily applicable. A synthetic strategy could involve the preparation of a cyclohexylethyl-containing heterocyclic precursor that is then coupled with a pre-functionalized thiazole-4-carboxylate, or vice-versa. The choice of synthetic route would depend on the stability of the respective heterocyclic rings and the availability of suitable starting materials.
Advanced Synthetic Methodologies and Reaction Optimization
The development of efficient and sustainable synthetic methods is a cornerstone of modern organic chemistry. In the context of 2-cyclohexylethyl thiazole-4-carboxylate and its analogues, significant efforts have been directed towards optimizing reaction conditions to improve yields and purity, as well as exploring novel catalytic and green chemistry approaches.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is a critical step in the synthesis of thiazole derivatives to ensure high yields and purity of the final product. Key parameters that are often investigated include the choice of solvent, reaction temperature, and the nature of the catalyst and reagents. For example, in the synthesis of 2,4-disubstituted thiazoles from benzylamines, acetophenones, and sulfur powder, a range of solvents including DMF, DMAc, NMP, toluene, PhCl, and 1,4-dioxane (B91453) were evaluated, with notable differences in reaction yield. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of thiazole derivatives. researchgate.net A one-pot, three-component reaction under microwave irradiation can significantly reduce reaction times compared to conventional heating methods, while often providing the desired product in high purity. researchgate.net For instance, the synthesis of certain thiazol-2-imines was achieved in just 10 minutes under microwave irradiation, compared to 1.5-2 hours with conventional heating, with a significant improvement in yield. researchgate.net
The following table provides an example of reaction condition optimization for the synthesis of a thiazole derivative.
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Ethanol | 120 (MW) | 10 min | 89 | researchgate.net |
| 2 | Ethanol | 150 (Conventional) | 1.5-2 h | 65 | researchgate.net |
This table illustrates the impact of reaction conditions on the yield of a specific thiazole synthesis and is not directly representative of the synthesis of 2-cyclohexylethyl thiazole-4-carboxylate.
Exploration of Novel Catalytic and Green Chemistry Approaches
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies for the synthesis of thiazole derivatives. bepls.comnih.gov These "green chemistry" approaches focus on the use of non-toxic catalysts, renewable starting materials, and mild reaction conditions to minimize environmental impact. nih.gov
Several green synthetic methods have been successfully applied to the synthesis of thiazoles, including:
Multi-component single-pot reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product, reducing the number of synthetic steps and minimizing waste. bepls.com
Use of green solvents: Water has been explored as a green solvent for the synthesis of certain thiazole derivatives, offering an environmentally friendly alternative to volatile organic solvents. bepls.com
Novel catalytic systems: The development of recyclable and reusable catalysts is a key aspect of green chemistry. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives. researchgate.net Nanocatalysts, such as Fe3O4@vitamin B1, have also been employed for the synthesis of 1,3-thiazole derivatives in water, with the catalyst being magnetically separable and recyclable. researchgate.net
Microwave and ultrasound-mediated synthesis: As mentioned previously, microwave irradiation can significantly enhance reaction rates and yields. bepls.com Similarly, ultrasound has been utilized as an energy source to promote the synthesis of thiazole derivatives. researchgate.net
These advanced synthetic methodologies offer promising avenues for the efficient and sustainable production of 2-cyclohexylethyl thiazole-4-carboxylate and its analogues, aligning with the principles of modern, environmentally conscious chemical synthesis.
Molecular Characterization and Spectroscopic Elucidation of 2 Cyclohexylethyl Thiazole 4 Carboxylate and Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
For a compound such as ethyl 2-(cyclohexylethyl)thiazole-4-carboxylate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the cyclohexyl group, the ethyl chain, the thiazole (B1198619) ring, and the ethyl ester. The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region. The methylene (B1212753) protons of the ethyl bridge would likely resonate as triplets, showing coupling to the adjacent methylene groups. The lone proton on the thiazole ring is expected to appear as a singlet in the aromatic region of the spectrum. The quartet and triplet of the ethyl ester would be observed at their characteristic chemical shifts.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found significantly downfield. The carbons of the thiazole ring would resonate in the aromatic region, with their precise shifts influenced by the substituents. The carbons of the cyclohexyl and ethyl groups would appear in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for Thiazole-4-Carboxylate Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | 7.41 (s, 1H, Thiazole), 5.85 (s, 2H, NH₂), 4.34 (q, 2H, CH₂), 1.38 (t, 3H, CH₃) nih.gov | 168.1 (C=O), 160.9 (C2-thiazole), 141.7 (C4-thiazole), 124.1 (C5-thiazole), 61.1 (CH₂), 14.9 (CH₃) nih.gov |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | 6.97 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃) plos.org | 167.5, 164.3, 137.1, 135.2, 52.1, 12.7 plos.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-Cyclohexylethyl thiazole-4-carboxylate is expected to show several characteristic absorption bands. A strong absorption band in the region of 1690-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group nih.govucalgary.ca. The C-O stretching of the ester would also be observable. The C=N stretching vibration within the thiazole ring typically appears in the 1500-1622 cm⁻¹ region researchgate.netsciforum.net. Additionally, C-H stretching vibrations from the cyclohexyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range.
The following table presents typical IR absorption frequencies for functional groups found in thiazole-4-carboxylate derivatives.
Table 2: Characteristic IR Absorption Frequencies for Thiazole-4-Carboxylate Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| N-H (amine) | 3150-3433 | nih.govplos.org |
| C-H (aromatic/aliphatic) | 2945-3015 | sciforum.netrsc.org |
| C=O (ester) | 1685-1725 | nih.govucalgary.carsc.org |
| C=N (thiazole) | 1517-1622 | researchgate.netsciforum.net |
Mass Spectrometric Techniques for Molecular Weight Verification (e.g., HRMS, LCMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of a molecule. For 2-Cyclohexylethyl thiazole-4-carboxylate, HRMS would be used to confirm the molecular formula by comparing the experimentally measured mass with the calculated exact mass. For instance, the HRMS data for ethyl 4-amino-2-(naphthalen-2-ylamino) thiazole-5-carboxylate was reported as [M+H]⁺: calculated 314.0953; found: 314.0958, confirming its molecular formula rhhz.net.
Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify the target compound in a sample. The mass spectrum of thiazole derivatives typically shows an abundant molecular ion, and the fragmentation patterns can be specific to the structure, aiding in its elucidation semanticscholar.org.
Structure Activity Relationship Sar Studies of 2 Cyclohexylethyl Thiazole 4 Carboxylate Analogues
Elucidating the Role of the Cyclohexylethyl Substituent in Bioactivity
The substituent at the C2-position of the thiazole (B1198619) ring plays a critical role in defining the molecule's interaction with biological targets. While direct studies on the 2-cyclohexylethyl group are limited, the influence of bulky and lipophilic (fat-loving) substituents at this position has been widely investigated in analogous thiazole derivatives. nih.govnih.gov
The cyclohexylethyl moiety is characterized by two key features: its significant steric bulk and its high lipophilicity.
Steric Bulk: The size and shape of the cyclohexylethyl group are critical for how the molecule fits into a biological receptor's binding site. A bulky substituent can provide a better fit by occupying a large hydrophobic cavity, leading to stronger binding and higher activity. Conversely, if the binding pocket is constrained, a large group could cause steric hindrance, preventing optimal binding and reducing or eliminating activity. The flexibility of the ethyl linker between the cyclohexyl ring and the thiazole core allows for some conformational freedom, which may help the group adopt a favorable orientation within a binding site.
The table below illustrates how variations in lipophilicity and size at the C2-position, analogous to the cyclohexylethyl group, can influence biological outcomes based on general SAR principles.
| C2-Substituent | Key Feature | Predicted Impact on Bioactivity | Rationale |
| Methyl | Small, less lipophilic | Lower activity in targets with large hydrophobic pockets. | Fails to fill and make optimal contact with a large binding site. |
| Phenyl | Bulky, moderately lipophilic | Variable; can enhance activity through π-π stacking interactions. | Aromatic ring offers different binding modes compared to aliphatic rings. |
| Cyclohexylethyl | Bulky, highly lipophilic | Potentially high activity, target-dependent. | Fills large hydrophobic pockets, enhancing binding affinity. |
| tert-Butyl | Bulky, lipophilic | Can increase activity but may cause steric hindrance. | The rigid, branched structure is less flexible than cyclohexylethyl. |
Impact of Substitutions on the Thiazole Heterocycle on Molecular Function
The thiazole ring is not merely a scaffold but an active electronic component of the molecule. Its aromatic nature and the presence of nitrogen and sulfur heteroatoms create a specific electron distribution that is crucial for molecular interactions. nih.govresearchgate.net Altering this electronic landscape through substitution at other positions (e.g., C5) can profoundly impact molecular function.
SAR studies on various thiazole derivatives consistently demonstrate that the electronic properties of substituents are key. nih.gov
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) pull electron density away from the thiazole ring. This can make the ring's protons more acidic and alter its ability to form hydrogen bonds or engage in dipole-dipole interactions. In some series of thiazole compounds, the presence of EWGs has been shown to be beneficial for antimicrobial or anticancer activity. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) or methyl (-CH3) donate electron density to the ring. This can enhance the ring's ability to act as a hydrogen bond acceptor or participate in cation-π interactions. The effect is highly target-specific; for instance, a methyl group on the phenyl ring of a related thiazole derivative was found to increase cytotoxic activity. nih.gov
The position of the substituent also matters. The thiazole ring has distinct electronic regions: the C2 position is relatively electron-poor, while the C5 position is more electron-rich. researchgate.netijper.org Placing a substituent at a specific position can therefore fine-tune the molecule's interaction with the complementary residues of a target protein.
The following table summarizes the observed effects of different substituent types on the bioactivity of various thiazole analogues.
| Substituent Type on Ring | Example Group | General Effect on Ring Electronics | Observed Influence on Bioactivity (in various studies) |
| Electron-Withdrawing | -NO2, -Cl, -F | Decreases electron density | Often enhances antimicrobial and anticancer activities. nih.gov |
| Electron-Donating | -OCH3, -CH3 | Increases electron density | Can either increase or decrease activity depending on the target. nih.gov |
| Halogens | -F, -Cl, -Br | Inductively withdrawing, can form halogen bonds | Frequently associated with increased potency in various biological targets. |
| Hydrogen Bond Donor/Acceptor | -OH, -NH2 | Can form specific hydrogen bonds with target | Critical for anchoring the molecule in a binding site. |
Influence of Ester Group Variations on Biological and Material Properties
The carboxylate group at the C4-position is a key functional handle that can be readily modified to alter the compound's properties. Converting the ester to other functional groups like amides, hydrazides, or other esters (e.g., methyl, propyl) can significantly impact polarity, hydrogen bonding capability, and metabolic stability.
Ester to Amide Conversion: Replacing the ester oxygen (-O-R) with a nitrogen group (-NH-R, -NR2) creates a carboxamide. This change has several important consequences:
Hydrogen Bonding: Primary (-NH2) and secondary (-NHR) amides introduce a hydrogen bond donor, which can form a critical interaction with a biological target, anchoring the molecule in the active site. Esters can only act as hydrogen bond acceptors.
Polarity and Solubility: Amides are generally more polar and can have different solubility profiles than their corresponding esters, affecting drug absorption and distribution.
Metabolic Stability: Esters are often susceptible to hydrolysis by esterase enzymes in the body. Converting them to amides can increase metabolic stability, leading to a longer duration of action. Studies on 2-substituted thiazole-4-carboxamide (B1297466) analogues have demonstrated potent anti-cancer activity. ijper.org
Varying the Ester Alkyl Group (R): Changing the ethyl group of the ester to a smaller (methyl) or larger (propyl, butyl) alkyl chain modifies the molecule's lipophilicity and steric profile. A larger alkyl group increases lipophilicity, which might enhance cell membrane penetration, but could also lead to steric clashes within a confined binding pocket.
The table below outlines the expected property changes resulting from modifications to the C4-carboxylate group.
| Modification | Resulting Functional Group | Key Property Change | Potential Consequence |
| Hydrolysis | Carboxylic Acid | Increased polarity, H-bond donor/acceptor | Altered solubility and binding mode; may mimic natural substrates. |
| Aminolysis | Carboxamide | Increased polarity, added H-bond donor | Enhanced binding affinity, increased metabolic stability. ijper.org |
| Transesterification | Different Ester (e.g., Methyl, Propyl) | Modified lipophilicity and steric bulk | Optimized pharmacokinetics and target fit. |
| Reduction | Hydroxymethyl | Increased polarity, loss of carbonyl | Drastic change in binding interactions and molecular shape. |
Conformational Analysis and Molecular Recognition Implications
Molecular recognition—the specific interaction between a drug and its biological target—is governed by the three-dimensional shape (conformation) of the molecule and its electronic properties. The 2-cyclohexylethyl thiazole-4-carboxylate molecule is not rigid; it can adopt various conformations due to rotation around its single bonds.
Rotational Freedom: Key rotational bonds exist between the cyclohexyl and ethyl groups, the ethyl group and the thiazole ring, and the thiazole ring and the carboxylate group. The preferred conformation (the lowest energy shape) will dictate how the molecule presents its functional groups for interaction with a receptor. Bulky groups like cyclohexylethyl can restrict this rotational freedom, favoring certain conformations over others. This pre-organization can be advantageous if the favored conformation is the one required for binding (the "bioactive conformation"), as less energy is lost upon binding.
Molecular Docking Studies: Computational molecular docking is a powerful tool used to predict how a molecule might bind to the active site of a target protein. nih.gov These studies on analogous thiazole derivatives reveal the importance of specific interactions:
Hydrophobic Interactions: The bulky, lipophilic cyclohexylethyl group would be expected to occupy and interact favorably with hydrophobic pockets in a target protein.
Hydrogen Bonds: The nitrogen atom in the thiazole ring and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors, which can form directional interactions with amino acid residues like arginine or tyrosine in a protein. nih.gov
Steric Repulsion: Docking studies also highlight the importance of shape complementarity. If a bulky group like cyclohexylethyl is too large for a binding site, it will result in steric repulsion, destabilizing the complex and leading to poor activity. nih.gov
Biological and Pharmacological Activities of 2 Cyclohexylethyl Thiazole 4 Carboxylate Analogues in Preclinical Models
Antimicrobial Research Applications
The thiazole (B1198619) nucleus is a fundamental component of many bioactive molecules, and its derivatives have been extensively studied for their potential to combat various microbial pathogens. nih.govplantarchives.orgresearchgate.net
Antibacterial Efficacy Studies against Diverse Microbial Strains
Analogues of the thiazole-4-carboxylate scaffold have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. plantarchives.orggoums.ac.ir Research has shown that the inhibitory effectiveness of these derivatives is often more pronounced on Gram-positive strains compared to Gram-negative ones. goums.ac.ir
In studies evaluating novel thiazole derivatives, significant inhibitory effects were observed against Staphylococcus aureus and Streptococcus agalactiae. goums.ac.ir For instance, certain thiazolidine-containing thiazole derivatives showed zones of growth inhibition ranging from 8.9 to 22.3 mm for S. aureus and 16.1 to 25.6 mm for S. agalactiae. The corresponding minimum inhibitory concentration (MIC) values were reported to be between 50-200 µg/mL for S. aureus and 25-100 µg/mL for S. agalactiae. goums.ac.ir The presence of specific structural features, such as a thiazolidine (B150603) ring, is thought to contribute to their potent effect on Gram-positive bacteria like staphylococci. goums.ac.ir
Furthermore, the hybridization of the thiazole scaffold with other antibacterial pharmacophores is a strategy being explored to develop more effective antibacterial agents, including those active against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some 2-phenylacetamido-thiazole derivatives have shown promising MIC values, ranging from 1.56 to 6.25 μg/mL, against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Thiazole Analogues
| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Thiazolidine-Thiazole Derivative | 50-200 µg/mL | goums.ac.ir |
| Streptococcus agalactiae | Thiazolidine-Thiazole Derivative | 25-100 µg/mL | goums.ac.ir |
| Escherichia coli | 2-Phenylacetamido-Thiazole | 1.56-6.25 μg/mL | nih.gov |
| Pseudomonas aeruginosa | 2-Phenylacetamido-Thiazole | 1.56-6.25 μg/mL | nih.gov |
| Bacillus subtilis | 2-Phenylacetamido-Thiazole | 1.56-6.25 μg/mL | nih.gov |
Antifungal Efficacy against Medically Relevant Fungi (e.g., Histoplasma capsulatum, Cryptococcus neoformans, Candida species)
The development of novel antifungal agents is crucial, particularly for treating infections caused by pathogens like Histoplasma and Cryptococcus, which can be resistant to certain classes of drugs. nih.gov Aminothiazole derivatives have emerged as a promising class of antifungals.
In a study focused on establishing a structure-activity relationship for aminothiazole analogues, compounds with a thiazole core, a naphth-1-ylmethyl group at the 5-position, and specific substituents at the 2-position were evaluated. nih.govbohrium.com Notably, analogues with cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position demonstrated the highest growth inhibition against Histoplasma capsulatum yeast, with a 50% minimum inhibitory concentration (MIC₅₀) of 0.4 µM. nih.govbohrium.com
The antifungal activity of thiazole analogues also extends to Cryptococcus neoformans. For this pathogen, a naphth-1-ylmethyl substituent at the 5-position combined with smaller cyclopentylamide or cyclohexylamide groups at the 2-position was found to be important for activity. nih.gov However, slightly larger substituents like cyclohexylmethyl and cyclohexylethyl led to a marked decrease in activity against Cryptococcus. nih.gov Other research has shown that certain thiazole compounds exhibit potent activity against the Cryptococcus neoformans-Cryptococcus gattii species complex, with MICs ranging from 0.25 to 1.25 μg/ml. nih.gov The mechanism of action for these compounds appears to be related to interference with the fungal antioxidant system, leading to an increase in intracellular reactive oxygen species (ROS). nih.gov
The antifungal spectrum of thiazole derivatives also includes various Candida species, such as Candida albicans, C. krusei, and C. parapsilosis. nih.gov
Table 2: Antifungal Activity of Selected Aminothiazole Analogues
| Fungal Pathogen | Compound Type | Observed Activity (MIC₅₀) | Reference |
|---|---|---|---|
| Histoplasma capsulatum | 2-Cyclohexylethylamide-Thiazole | 0.4 µM | nih.govbohrium.com |
| Histoplasma capsulatum | 2-Cyclohexylamide-Thiazole | 0.4 µM | nih.gov |
| Histoplasma capsulatum | 2-Cyclohexylmethylamide-Thiazole | 0.4 µM | nih.gov |
| Cryptococcus neoformans | Thiazole Derivatives | 0.25 - 2 µg/mL | nih.gov |
Anti-tubercular Activity against Mycobacterium tuberculosis
Tuberculosis remains a major global health issue, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.govsci-hub.box The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new drugs against Mycobacterium tuberculosis. nih.govsci-hub.box
In an effort to develop compounds that mimic the mode of action of the natural antibiotic thiolactomycin, researchers synthesized a series of 2-aminothiazole-4-carboxylate derivatives. nih.govsci-hub.box Several of these compounds showed excellent activity against the H37Rv strain of M. tuberculosis. nih.gov Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with an MIC of 0.06 µg/mL (240 nM). nih.govsci-hub.box Other active analogues included a compound with a 5-methyl group, which had an MIC of 0.06 µg/mL (0.35 µM). sci-hub.box
Further studies on different series of thiazole derivatives have also reported promising anti-mycobacterial activity. Thiazolyl pyrazine carboxamide derivatives have been evaluated, with some compounds showing high activity against M. tuberculosis H37Rv with MIC values as low as 6.25 µg/mL. researchgate.net Another study on thiadiazole-linked thiazole derivatives found one compound to have a marked zone of inhibition with an MIC value of 7.1285 µg/mL against M. tuberculosis H37Ra. kthmcollege.ac.in
Table 3: Anti-tubercular Activity of Selected Thiazole-4-Carboxylate Analogues
| Compound | Strain | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL | nih.govsci-hub.box |
| 5-Methyl Thiazole Analogue | M. tuberculosis H37Rv | 0.06 µg/mL | sci-hub.box |
| Thiazolyl pyrazine carboxamide (5c, 5h) | M. tuberculosis H37Rv | 6.25 µg/mL | researchgate.net |
| Thiadiazole-linked thiazole (5l) | M. tuberculosis H37Ra | 7.1285 µg/mL | kthmcollege.ac.in |
Antiviral Activity Investigations (e.g., against plant viruses like Tobacco Mosaic Virus)
The application of thiazole-based compounds extends to antiviral research, including the control of plant viruses like the Tobacco Mosaic Virus (TMV), which can cause significant economic losses in agriculture. mdpi.com
Research into novel 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole scaffold, has shown promising results. mdpi.com Certain synthesized compounds exhibited excellent protective activity against TMV in tobacco plants. For example, compound E₂ in one study showed a 50% effective concentration (EC₅₀) of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 µg/mL). mdpi.com Such compounds have been shown to effectively inhibit the spread of TMV within the host plant. mdpi.com
Other studies have also identified various heterocyclic compounds, including those containing thiadiazole and thiazole moieties, as having good antiviral activity against TMV. arkat-usa.org This indicates the potential of the broader class of sulfur-and-nitrogen-containing heterocyclic compounds as a basis for the development of new antiviral agents for agricultural applications. arkat-usa.org
Antiparasitic and Insecticidal Research
Beyond antimicrobial applications, derivatives of heterocyclic compounds are being investigated for their potential to control various pests.
Insecticidal Activity Evaluation against Pest Species (e.g., Musca domestica)
The common housefly, Musca domestica, is a significant pest known to transmit a wide range of diseases. nih.govresearchgate.net The development of new insecticides is crucial for managing this public health threat. While direct studies on the insecticidal activity of 2-Cyclohexylethyl thiazole-4-carboxylate against M. domestica are limited in the reviewed literature, research on other chemical derivatives provides insight into molecular structures with insecticidal potential.
For instance, studies on isoborneol derivatives, including esters, ethers, and thioethers, have shown activity against M. domestica adults. nih.govresearchgate.net In one study, two isoborneol ester derivatives demonstrated good activity against this pest species. nih.gov Additionally, various essential oils and their monoterpene components have been screened for their insecticidal properties. researchgate.netnih.gov Essential oil from Pogostemon cablin was found to be highly efficient, with a lethal dose of 3 µ g/fly after topical application. nih.gov Other oils required doses ranging from 10 to over 100 µ g/fly to achieve a lethal effect. nih.gov These findings highlight that diverse chemical structures can exhibit insecticidal activity and provide a basis for the design and evaluation of novel synthetic insecticides, potentially including those based on a thiazole scaffold.
Anthelmintic Potential of Thiazole-Based Scaffolds
The thiazole nucleus is a key component in a number of compounds that have been investigated for their ability to combat helminth infections. Preclinical studies have demonstrated that certain thiazole derivatives exhibit significant anthelmintic properties.
In one study, a series of newly synthesized thiazole derivatives were screened for their anthelmintic activity against Pheretima posthuma (Indian earthworms), a common model for this type of research. The results indicated that several of the tested compounds displayed potent, dose-dependent activity. Notably, one compound demonstrated paralysis and death times for the worms that were comparable to the standard drug, piperazine citrate, at the same concentration. Another study focusing on 2-amino substituted 4-phenyl thiazole derivatives also reported significant anthelmintic activity against Pheretima posthuma. niscpr.res.in Two compounds, in particular, were identified as being potent when compared to the standard drug mebendazole. niscpr.res.in
| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) | Reference |
| Thiazole Derivative 1c | 5 | Comparable to Piperazine Citrate | Comparable to Piperazine Citrate | |
| Thiazole Derivative IVc | Not Specified | Potent | Potent | niscpr.res.in |
| Thiazole Derivative IVe | Not Specified | Potent | Potent | niscpr.res.in |
This table presents a selection of findings on the anthelmintic activity of thiazole derivatives in preclinical models.
Anti-inflammatory and Analgesic Research
Thiazole-containing compounds have been a focus of research for their potential to alleviate inflammation and pain. The anti-inflammatory properties of these analogues are often evaluated in preclinical models such as carrageenan-induced paw edema in rats.
One study synthesized a series of novel 4-Benzyl-1,3-thiazole derivatives and screened them for anti-inflammatory activity. The research was designed based on the structure of Darbufelone, a known dual COX/LOX inhibitor. The results indicated that the synthesized compounds, particularly those in the carbalkoxy amino series, exhibited anti-inflammatory effects. nih.gov Another investigation into new thiazole derivatives demonstrated that these compounds possess anti-inflammatory effects by reducing the acute phase response of bone marrow and mitigating oxidative stress. researchgate.net
The analgesic potential of thiazole derivatives has also been explored. A study investigating novel thiazole derivatives incorporated with a pyrazole moiety found that the synthesized compounds exhibited a range of analgesic activities, from mild to good, when tested using the tail immersion method in mice. nih.gov Two compounds in this series demonstrated the highest analgesic activity. nih.gov
| Compound Series | Preclinical Model | Key Findings |
| 4-Benzyl-1,3-thiazole derivatives | Carrageenan-induced paw edema in rats | Carbalkoxy amino series showed notable anti-inflammatory activity. nih.gov |
| Thiazolyl-carbonyl-thiosemicarbazides | Turpentine oil-induced inflammation | Lowered bone marrow acute phase response and oxidative stress. researchgate.net |
| Thiazole-pyrazole hybrids | Tail immersion method in mice | Exhibited mild to good analgesic activities. nih.gov |
This table summarizes key findings from preclinical studies on the anti-inflammatory and analgesic activities of thiazole analogues.
Antitumor and Anticancer Research in Cell and Animal Models
The thiazole scaffold is present in several clinically approved anticancer drugs, which has spurred extensive research into the antitumor potential of novel thiazole analogues. ijpsnonline.com Preclinical studies have evaluated the efficacy of various thiazole-4-carboxylate and related derivatives against a range of cancer cell lines.
In one study, a series of ethyl 2-substituted-aminothiazole-4-carboxylate analogues were synthesized and tested for their in vitro antitumor activity against 60 human tumor cell lines. One of the compounds, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, showed remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 microM and displayed a broad spectrum of activity against all the tested tumor cell lines. nih.gov
Another study focused on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. The results showed that a 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the two-position of the heterocyclic ring had the highest activity, with other structurally similar compounds showing moderate activity. researchgate.net Furthermore, research on a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones demonstrated significant antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cells. One compound, in particular, was found to be the most active, with IC50 values of 2.57 ± 0.16 and 7.26 ± 0.44 µM in MCF-7 and HepG2 cells, respectively.
| Compound Analogue | Cancer Cell Line(s) | Reported Activity (IC50/GI50) |
| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | GI50 = 0.08 µM nih.gov |
| 4-chloro-2-methylphenyl amido substituted thiazole | A-549, Bel7402, HCT-8 | Highest activity among tested compounds researchgate.net |
| 2-[2-(4-Hydroxy-3-methoxybenzylidene)hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | IC50 = 2.57 ± 0.16 µM |
| HepG2 (Liver) | IC50 = 7.26 ± 0.44 µM |
This table presents a selection of in vitro anticancer activities of thiazole-4-carboxylate and related analogues against various human cancer cell lines.
Neurobiological Investigations (beyond AMPAR modulation)
Beyond their effects on AMPA receptors, thiazole-based compounds, including thiazolidine-4-carboxylic acid derivatives, have been investigated for their neuroprotective properties through other mechanisms. Preclinical research suggests that these compounds can mitigate neuronal damage by targeting pathways associated with neuroinflammation and oxidative stress.
Studies have shown that thiazolidine derivatives may exert neuroprotective effects by reducing the production of inflammatory markers and reactive oxygen species (ROS), which are major contributors to nerve damage and subsequent memory impairment. In models of ethanol-induced neuritis, treatment with thiazolidine-4-carboxylic acid derivatives has been shown to reduce oxidative stress and neuroinflammation. The neuroprotective mechanism of these compounds is thought to involve the downregulation of proinflammatory cytokines and the modulation of pathways such as NF-κB.
Furthermore, novel thiazole sulfonamides have been shown to exhibit neuroprotective effects in a Parkinsonian model induced by 6-OHDA. These compounds demonstrated the ability to protect against neuronal damage.
| Compound Class | Preclinical Model | Proposed Neuroprotective Mechanism |
| Thiazolidine-4-carboxylic acid derivatives | Ethanol-induced neuritis | Reduction of oxidative stress and neuroinflammation. |
| Thiazolidine derivatives | General neuroinflammation models | Downregulation of proinflammatory cytokines and modulation of NF-κB pathway. |
| Thiazole sulfonamides | 6-OHDA-induced Parkinsonian model | Protection against neuronal damage. |
This table summarizes the findings of neurobiological investigations into thiazole analogues, focusing on mechanisms other than AMPAR modulation.
Metabolic Disease Research (e.g., in obesity and diabetes models)
Thiazole derivatives have emerged as a promising class of compounds for the management of metabolic diseases, particularly type 2 diabetes. Preclinical studies have demonstrated their potential to modulate key biological pathways associated with glucose metabolism.
A recent study designed and synthesized a new series of 2-(2-substituted hydrazineyl)thiazole derivatives conjugated with a 2-hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzylidene fragment to target dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. The in vitro results showed that several of the synthesized compounds had potent DPP-4 inhibitory activity, with some exhibiting stronger inhibition than the standard drug Sitagliptin. Specifically, two 5-aryl thiazole derivatives demonstrated IC50 values of 2.75 ± 0.27 and 2.51 ± 0.27 µM, respectively, compared to Sitagliptin's IC50 of 3.32 ± 0.22 µM.
These potent compounds were further evaluated for their inhibitory effects on α-glucosidase and α-amylase, two other important enzymes in carbohydrate digestion. The results indicated that these derivatives could indeed reduce glucose levels through multiple targets. One compound showed good activity against α-glucosidase with an IC50 value of 3.02 ± 0.23 µM, comparable to Acarbose (IC50 = 3.05 ± 0.22 µM). Another compound was found to be most effective against α-amylase with an IC50 value of 2.91 ± 0.23 µM, also comparable to Acarbose (IC50 = 2.99 ± 0.21 µM). Other research has also highlighted the potential of thiazole derivatives in diabetes management by demonstrating their ability to reduce hyperglycemia and restore pancreatic insulin (B600854) secretion in diabetic mouse models.
| Compound Analogue | Target Enzyme | Reported Activity (IC50) |
| 5-aryl thiazole derivative 10 | DPP-4 | 2.75 ± 0.27 µM |
| α-glucosidase | 3.02 ± 0.23 µM | |
| 5-aryl thiazole derivative 11 | DPP-4 | 2.51 ± 0.27 µM |
| α-amylase | 2.91 ± 0.23 µM |
This table displays the in vitro inhibitory activity of selected thiazole-sulfonamide derivatives against key enzymes involved in glucose metabolism.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interactions between a small molecule (ligand), such as 2-Cyclohexylethyl thiazole-4-carboxylate, and a biological target, typically a protein or enzyme.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is crucial for understanding the structural basis of molecular recognition. For a compound like 2-Cyclohexylethyl thiazole-4-carboxylate, docking studies would involve preparing a 3D structure of the molecule and fitting it into the binding site of a relevant biological target. The scoring functions used in docking algorithms then estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking potential drug candidates.
In studies of analogous ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, molecular docking has been successfully employed to predict their binding affinities with various protein targets. For instance, certain derivatives have shown promising binding energies when docked against targets like the Mpro protein of SARS-CoV-2. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For 2-Cyclohexylethyl thiazole-4-carboxylate, the cyclohexylethyl group would be expected to form significant hydrophobic interactions within a corresponding pocket of a target protein, while the thiazole-4-carboxylate moiety could participate in hydrogen bonding or polar interactions.
Table 1: Representative Binding Affinities of Analogous Thiazole (B1198619) Derivatives from Molecular Docking Studies
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions |
| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates | SARS-CoV-2 Mpro | -7.0 to -9.0 | Hydrogen bonding, hydrophobic interactions |
| 2-Arylthiazole-4-carboxylic acids | CaMKIIα Hub Domain | Not specified in energy, but high affinity (pKi = 7.2 for a lead compound) | Not detailed |
| Thiazole Carboxamide Derivatives | Cyclooxygenase (COX) Enzymes | Not specified | Not detailed |
Note: The data in this table is derived from studies on structurally related thiazole derivatives and is intended to be illustrative of the types of results obtained from molecular docking.
Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the elucidation of the molecular recognition mechanism.
For 2-Cyclohexylethyl thiazole-4-carboxylate, an MD simulation would involve placing the docked complex in a simulated physiological environment (e.g., water) and observing its behavior over a period of nanoseconds. Analysis of the simulation trajectory can reveal:
Conformational Stability: Whether the ligand remains stably bound in the predicted orientation.
Key Amino Acid Interactions: Identification of specific amino acid residues that form persistent interactions with the ligand.
Water-Mediated Interactions: The role of water molecules in mediating the binding between the ligand and the target.
Binding Free Energy Calculations: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
Studies on other thiazole derivatives have utilized MD simulations to confirm the stability of docking poses and to understand the dynamic nature of the interactions. For example, simulations of thiazole-based hydrazones targeting breast cancer cells have helped to assess the conformational behavior of the compounds within the binding site of the target protein. nih.gov
Quantum Chemical Calculations and Spectroscopic Property Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These methods can predict a variety of parameters that are difficult or impossible to measure experimentally.
For 2-Cyclohexylethyl thiazole-4-carboxylate, DFT calculations could be used to determine:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Electronic Properties: Distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), which are crucial for understanding intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are important for predicting chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
Spectroscopic Properties: Prediction of vibrational frequencies (FT-IR), and electronic absorption spectra (UV-Vis), which can be compared with experimental data to validate the computational model.
DFT studies on various thiazole derivatives have demonstrated a good correlation between calculated and experimental spectroscopic data. nih.gov These calculations also provide insights into the reactivity and stability of these compounds.
Table 2: Predicted Molecular Properties of a Hypothetical 2-Cyclohexylethyl thiazole-4-carboxylate based on Quantum Chemical Calculations of Analogous Compounds
| Property | Predicted Value/Information |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
| Key IR Frequencies | C=O stretch (~1700-1730 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹), C-S stretch (~650-750 cm⁻¹) |
Note: These values are estimations based on typical results for similar organic molecules and are for illustrative purposes only.
Virtual Screening and De Novo Design for Lead Discovery
Computational approaches are also instrumental in the early stages of drug discovery for identifying novel lead compounds.
Virtual Screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the properties of known active compounds. A library of compounds containing the 2-substituted thiazole-4-carboxylate scaffold could be virtually screened against a variety of therapeutic targets to identify potential hits. For example, a structure-based virtual screening campaign successfully identified 2-arylthiazole-4-carboxylic acids as high-affinity ligands for the CaMKIIα hub domain. doi.orgfigshare.comresearchgate.net
Emerging Research Applications and Interdisciplinary Studies of 2 Cyclohexylethyl Thiazole 4 Carboxylate
Applications in Organic Electronics and Semiconductor Materials (e.g., Field-Effect Transistors)
Thiazole-containing compounds are a well-established class of materials in the field of organic electronics. ucl.ac.ukresearchgate.net Their electron-deficient nature makes them suitable for use as n-type semiconductors in Organic Field-Effect Transistors (OFETs). frontiersin.org The thiazole (B1198619) ring can promote desirable intermolecular π–π stacking, which is crucial for efficient charge transport. researchgate.net
While no specific data exists for 2-Cyclohexylethyl thiazole-4-carboxylate, research on other thiazole-based small molecules and polymers has demonstrated their potential in electronic devices. ucl.ac.uk The performance of such materials is typically evaluated based on parameters like charge carrier mobility and the on/off ratio of the transistor. For a hypothetical OFET device incorporating 2-Cyclohexylethyl thiazole-4-carboxylate, the bulky cyclohexylethyl group might influence the thin-film morphology and, consequently, the electronic properties.
Table 1: Representative Thiazole-Based Organic Semiconductors and their Performance in OFETs
| Compound Class | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
| Thiazolothiazole-based polymers | 0.1 - 1.0 | > 10⁶ | nih.gov |
| Bithiazole-based small molecules | 0.01 - 0.5 | > 10⁵ | frontiersin.org |
| Benzobisthiazole-based polymers | > 1.0 | > 10⁷ | researchgate.net |
This table presents typical performance ranges for classes of thiazole-containing materials and is for illustrative purposes only. No data is available for 2-Cyclohexylethyl thiazole-4-carboxylate.
Investigations into Bioluminescence Mechanisms (e.g., Firefly Bioluminescence Analogs)
The core structure of firefly luciferin, the molecule responsible for the light emission in fireflies, is a derivative of thiazole. nih.govwikipedia.org Specifically, it is (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid. nih.gov The bioluminescent reaction involves the luciferase-catalyzed oxidation of luciferin, which leads to the emission of light. nih.gov
Researchers have synthesized numerous analogs of firefly luciferin to investigate the structure-activity relationships that govern the color and intensity of the emitted light. These studies often involve modifying the benzothiazole and thiazoline rings of the native luciferin. wikipedia.org While 2-Cyclohexylethyl thiazole-4-carboxylate contains a thiazole-4-carboxylate moiety, it lacks the critical benzothiazole portion and the specific stereochemistry of natural D-luciferin. nih.gov Therefore, its potential as a firefly luciferin analog is speculative and would require empirical investigation.
Table 2: Comparison of Firefly Luciferin and a Hypothetical Analog
| Feature | D-Luciferin | 2-Cyclohexylethyl thiazole-4-carboxylate (Hypothetical) |
| Core Heterocycle | Benzothiazole linked to a dihydrothiazole | Thiazole |
| Key Functional Groups | Phenolic hydroxyl, Carboxylic acid | Carboxylate ester, Cyclohexylethyl group |
| Bioluminescence | Produces yellow-green light with luciferase nih.gov | Unknown, likely inactive without the benzothiazole moiety |
Development as Chemical Probes for Biological Pathway Interrogation
Thiazole and its derivatives are common scaffolds in medicinal chemistry and have been developed as probes and inhibitors for various biological targets. nih.gov For instance, certain 2-aminothiazole-4-carboxylate derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.gov The development of a molecule as a chemical probe requires it to interact specifically with a biological target, such as an enzyme or receptor, to modulate its function or to be visualized for imaging purposes.
There is no published research on the use of 2-Cyclohexylethyl thiazole-4-carboxylate as a chemical probe. To be developed for such a purpose, the compound would need to be screened against various biological targets to identify any specific interactions. Its structure, featuring a thiazole ring and a lipophilic cyclohexylethyl group, could potentially interact with hydrophobic pockets in proteins.
Table 3: Classes of Thiazole Derivatives and Their Biological Applications
| Thiazole Derivative Class | Biological Application | Example Target | Reference |
| 2-Aminothiazoles | Antimicrobial, Anticancer | Various enzymes and receptors | nih.gov |
| Thiazolidinediones | Antidiabetic | PPARγ | N/A |
| Thiazole-containing Peptides | Antibiotic | Bacterial cell wall synthesis | N/A |
This table provides examples of biologically active thiazole derivatives and is for contextual purposes. No biological activity has been reported for 2-Cyclohexylethyl thiazole-4-carboxylate.
Conclusion and Future Perspectives in 2 Cyclohexylethyl Thiazole 4 Carboxylate Research
Summary of Key Findings and Current Research Gaps
Current understanding of 2-Cyclohexylethyl thiazole-4-carboxylate is primarily centered on its identity as a synthetic building block. Publicly available research has yet to detail specific biological activities or material science applications for this particular molecule. The key research gap is, therefore, the comprehensive biological and physicochemical characterization of the compound itself.
The thiazole (B1198619) scaffold is known to be a component in compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comwisdomlib.org However, it is unknown if the specific combination of a cyclohexylethyl group at the 2-position and a carboxylate ester at the 4-position imparts any unique or potent activities. Structure-activity relationship (SAR) studies on related thiazole series have shown that modifications at these positions can significantly influence biological outcomes. nih.gov A major gap is the absence of screening data for 2-Cyclohexylethyl thiazole-4-carboxylate against various biological targets to identify a primary area of therapeutic potential.
Outlook for Advanced Synthetic Strategies and Libraries
The synthesis of thiazole derivatives is a well-established field, with classic methods like the Hantzsch thiazole synthesis and newer, more efficient multicomponent reactions being widely used. researchgate.netpharmaguideline.com Future synthetic work on 2-Cyclohexylethyl thiazole-4-carboxylate will likely focus on two areas: process optimization and library generation.
Green Chemistry Approaches: There is a growing trend towards sustainable synthetic routes, employing techniques like microwave irradiation, ultrasound, and green catalysts to improve yields, reduce reaction times, and minimize waste. researchgate.net Applying these methods to the synthesis of 2-Cyclohexylethyl thiazole-4-carboxylate could enhance its accessibility for research and commercial purposes.
Combinatorial Libraries: The true potential of this scaffold may be unlocked through the creation of a focused chemical library. By keeping the 2-cyclohexylethyl group constant, variations can be introduced at the 4-position (e.g., converting the ester to amides, hydrazides) and the 5-position of the thiazole ring. nih.gov Such libraries are crucial for systematic SAR studies to identify derivatives with enhanced potency and selectivity for specific biological targets. mdpi.com
Table 1: Potential Avenues for Synthetic Library Development from 2-Cyclohexylethyl Thiazole-4-Carboxylate
| Modification Site | Parent Functional Group | Potential New Functional Groups | Objective of Modification |
| Position 4 | Carboxylate Ester | Amides, Hydrazides, Carboxylic Acid | Explore hydrogen bonding interactions, improve solubility, modulate target binding. |
| Position 5 | Hydrogen | Halogens (Br, Cl), Nitro groups, Small alkyl groups | Modulate electronic properties of the ring, explore new binding pockets. |
| Cyclohexyl Ring | Saturated Alkane | Hydroxyl groups, Ketones, Amines | Introduce points for secondary modification, alter lipophilicity. |
Prospects for Novel Biological and Material Science Applications
The future for 2-Cyclohexylethyl thiazole-4-carboxylate is rich with possibilities in both biological and material sciences, extrapolated from the known applications of related compounds.
Biological Applications: Given the prevalence of thiazoles in active pharmaceutical ingredients, this compound is a candidate for screening in a wide range of assays. globalresearchonline.net Areas of high potential include oncology, where thiazole derivatives have shown cytotoxic activity against various cancer cell lines, and infectious diseases, given their established antibacterial and antifungal properties. nih.govmdpi.comwisdomlib.org The lipophilic cyclohexylethyl moiety may enhance cell membrane permeability, potentially improving bioavailability or directing the molecule toward specific cellular compartments.
Material Science Applications: Thiazole-containing compounds are increasingly recognized for their utility in materials science. numberanalytics.com They have been incorporated into conductive polymers, organic light-emitting diodes (OLEDs) due to their luminescent properties, and as corrosion inhibitors. numberanalytics.comresearchgate.net The specific structure of 2-Cyclohexylethyl thiazole-4-carboxylate could be explored for creating novel polymers or as a component in organic semiconductors, where the thiazole ring can provide desirable electronic properties. researchgate.net
Integration of Omics and Systems Biology Approaches in Target Discovery
Should initial screenings reveal significant biological activity, modern systems biology approaches will be critical in elucidating the mechanism of action of 2-Cyclohexylethyl thiazole-4-carboxylate and its derivatives. nih.gov Rather than focusing on a single target, these methods provide a holistic view of a compound's effect on cellular networks. researchgate.net
Target Identification: Techniques such as chemical proteomics and thermal proteome profiling can identify the direct protein targets of a bioactive compound within the cell.
Pathway Analysis: Following target identification, transcriptomics (RNA-seq) and metabolomics can reveal how the compound perturbs cellular pathways and networks. researchgate.net This integrated 'omics' data can uncover unexpected mechanisms of action, identify potential off-target effects early in the discovery process, and help in the rational design of second-generation compounds with improved efficacy and safety profiles. nih.gov
By leveraging these advanced approaches, the journey from a simple chemical entity to a potential therapeutic agent or advanced material can be significantly accelerated, unlocking the full potential of the 2-Cyclohexylethyl thiazole-4-carboxylate scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for 2-cyclohexylethyl thiazole-4-carboxylate?
The compound can be synthesized via esterification of thiazole-4-carboxylic acid with 2-cyclohexylethanol. A typical protocol involves acid catalysis (e.g., sulfuric acid or acetic acid) under reflux conditions. For example, analogous thiazole esters are synthesized by reacting substituted benzaldehydes with aminothiazolones in ethanol under reflux . Optimization of solvent (e.g., absolute ethanol) and catalyst (e.g., glacial acetic acid) is critical to achieving high yields. Characterization via -NMR and -NMR can confirm ester formation .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm the cyclohexyl and thiazole moieties. For example, the thiazole ring’s protons resonate at δ 7.5–8.5 ppm in -NMR, while the cyclohexyl group shows multiplet signals at δ 1.0–2.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H]) to verify molecular formula .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm confirm the ester carbonyl group .
Advanced Research Questions
Q. How can computational tools predict feasible synthetic pathways for 2-cyclohexylethyl thiazole-4-carboxylate?
Retrosynthetic analysis using AI-driven platforms (e.g., Pistachio, Reaxys) can propose one-step routes. For instance, a Template_relevance model may prioritize esterification between thiazole-4-carboxylic acid and 2-cyclohexylethanol, validated by reaction databases . Feasibility parameters include precursor availability, reaction plausibility (>0.01), and compatibility with protecting groups (if applicable).
Q. How can crystallographic data discrepancies be resolved during structural determination?
Use SHELXL for refinement, particularly for handling twinned or high-resolution datasets. Key steps:
- Data Collection : High redundancy (>4) at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : Apply restraints for disordered cyclohexyl groups and anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factor convergence (<5% for R) and Hirshfeld surface analysis to resolve packing ambiguities .
Q. What strategies are used to evaluate the biological activity of this compound?
- In Vitro Assays : Test cytotoxicity (e.g., MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
- Enzyme Inhibition : Screen for activity against kinases or proteases (IC determination) using fluorogenic substrates .
- Docking Studies : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., EGFR kinase) .
Q. How should researchers address contradictory results in biological activity studies?
- Replication : Conduct triplicate experiments under standardized conditions (pH, temperature) to rule out variability.
- Statistical Analysis : Apply ANOVA or t-tests to assess significance (p < 0.05). Outliers may arise from solvent impurities (e.g., DMSO residues) or cell-line heterogeneity .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate) to identify trends .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Esterification
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Absolute ethanol | |
| Catalyst | Glacial acetic acid (5 drops) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 4–6 hours |
Q. Table 2. Common Biological Assays and Protocols
| Assay Type | Protocol | Target |
|---|---|---|
| Cytotoxicity | MTT assay (48 h incubation) | Cancer cells |
| Enzyme Inhibition | Fluorescence-based kinetics (V) | Kinases |
| Docking | AutoDock Vina (ΔG < -7 kcal/mol) | EGFR kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
